3-Methoxybenzyl methyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-(methylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-10-9-5-3-4-8(6-9)7-11-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDLCWWJEZQZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
3-Methoxybenzyl methyl sulfide (B99878) is an organic compound with the chemical formula C9H12OS. chemscene.com It is also known by other names such as (3-methoxybenzyl)(methyl)sulfane and 1-methoxy-3-(methylthiomethyl)benzene. chemscene.comnih.gov
Below is a table summarizing some of its key computed chemical and physical properties.
| Property | Value |
| Molecular Weight | 168.26 g/mol |
| Molecular Formula | C9H12OS |
| Canonical SMILES | COC1=CC=CC(=C1)CSC |
| InChI Key | ZKSOJQDNSNJIQW-UHFFFAOYSA-N |
| CAS Number | 24807-52-1 |
| Purity | ≥98% |
| Storage | Sealed in dry, 2-8℃ |
| Data sourced from ChemScene. chemscene.com |
Synthesis and Reactions
Classical and Conventional Approaches to Thioether Synthesis
The traditional methods for forming thioethers, including this compound, are fundamentally based on the principles of nucleophilic attack by a sulfur-containing species on an electrophilic carbon. These methods are valued for their simplicity and the use of readily available reagents.
Nucleophilic Substitution Reactions with Halides
The most direct and widely employed method for the synthesis of thioethers like this compound is the nucleophilic substitution reaction, analogous to the Williamson ether synthesis. researchgate.netorganic-chemistry.org This reaction typically involves the displacement of a halide from an alkyl halide by a thiolate anion. In the context of this compound, this would involve the reaction of a 3-methoxybenzyl halide with a methylthiolate salt.
The reaction of 3-methoxybenzyl bromide with sodium thiomethoxide serves as a prime example of this approach. Sodium thiomethoxide is a potent nucleophile that readily displaces the bromide ion from the benzylic carbon of 3-methoxybenzyl bromide. google.com This SN2 reaction is generally efficient for primary and benzylic halides. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being common to facilitate the dissolution of the reactants and promote the reaction rate.
Table 1: Representative Nucleophilic Substitution for this compound Synthesis
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-Methoxybenzyl bromide | Sodium thiomethoxide | N/A (pre-formed salt) | DMF | 60 | High (qualitative) google.com |
Note: Specific yield data for the direct synthesis of this compound via this method is not extensively reported in readily available literature, but high yields are expected based on analogous reactions.
Thiol-Mediated Alkylation and Arylation Strategies
An alternative classical approach involves the direct alkylation of a thiol in the presence of a base. For the synthesis of this compound, this would entail the reaction of 3-methoxybenzyl mercaptan with a methylating agent, or the reaction of methanethiol (B179389) with a 3-methoxybenzyl halide. The latter is more common due to the gaseous nature and unpleasant odor of methanethiol, which makes the use of its salt (sodium thiomethoxide) more convenient.
When employing a thiol directly, a base such as an alkali metal hydroxide (B78521) or carbonate is required to deprotonate the thiol and generate the more nucleophilic thiolate in situ. researchgate.net The choice of base and solvent can be optimized to achieve high yields. For instance, cesium carbonate in combination with tetrabutylammonium (B224687) iodide (TBAI) in DMF has been shown to be a highly effective system for the S-alkylation of various thiols. researchgate.net
Modern and Advanced Synthetic Strategies
In recent decades, transition-metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, offering milder reaction conditions and broader substrate scope compared to classical methods.
Transition-Metal-Catalyzed Carbon-Sulfur Bond Formation
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for C-S bond formation. These reactions typically involve the coupling of an aryl or benzyl halide with a thiol or its derivative. A variety of palladium catalysts and phosphine-based ligands have been developed to facilitate this transformation with high efficiency.
For the synthesis of a benzyl sulfide like this compound, a plausible route would be the palladium-catalyzed reaction of 3-methoxybenzyl bromide with a methylthiol source. Research has shown that palladium complexes with ligands such as dicyclohexylphosphino-t-butyl (CyPF-t-Bu) can catalyze the coupling of aryl halides and sulfonates with thiols with very high turnover numbers. organic-chemistry.org The use of a well-defined palladium N-heterocyclic carbene (NHC) complex, such as [Pd(IPr*OMe)(cin)(Cl)], has also demonstrated high catalytic activity for the cross-coupling of nonactivated and deactivated aryl halides with a wide range of aryl and alkylthiols. organic-chemistry.org
Table 2: Representative Conditions for Palladium-Catalyzed Thioether Synthesis
| Aryl/Benzyl Halide | Thiol Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| Aryl Bromide | Alkyl Thiol | Pd(OAc)₂ | DiPPF | K₂CO₃ | Toluene (B28343) | 110 |
| Aryl Halide | Aryl/Alkyl Thiol | [Pd(IPr*OMe)(cin)(Cl)] | N/A (pre-formed complex) | NaOtBu | Dioxane | 80-120 |
Note: This table represents typical conditions for palladium-catalyzed C-S bond formation, which are applicable to the synthesis of this compound.
Copper-catalyzed C-S bond formation, often referred to as Ullmann-type coupling, provides a valuable alternative to palladium-based systems. These methods are often more cost-effective. Modern protocols have been developed that proceed under milder conditions than the harsh temperatures traditionally required for Ullmann reactions.
The synthesis of aryl methyl sulfides has been achieved through a copper-catalyzed coupling of aryl iodides with dimethyl disulfide in water, demonstrating the potential for environmentally benign synthesis. organic-chemistry.org This reaction proceeds in the presence of a copper catalyst like copper(II) acetate, a base such as potassium hydroxide, and a phase-transfer reagent. Another approach involves the use of a copper(I) iodide catalyst with a ligand like N,N'-dimethylethylenediamine (DMEDA) for the coupling of thiols with aryl iodides. jcsp.org.pk
Table 3: Representative Conditions for Copper-Mediated Thioether Synthesis
| Aryl/Benzyl Halide | Thiol Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| Aryl Iodide | Dimethyl Disulfide | Cu(OAc)₂·H₂O | N/A | KOH | Water | 100 |
| Aryl Iodide | Thiol | CuI | DMEDA | K₂CO₃ | Dioxane | 110 |
Note: This table illustrates typical conditions for copper-mediated C-S bond formation, which could be adapted for the synthesis of this compound.
Nickel-Catalyzed Aryl Exchange Reactions
Nickel-catalyzed aryl exchange reactions have emerged as a powerful method for the synthesis of aryl sulfides without the use of odorous and toxic thiols. organic-chemistry.org This transformation enables the cleavage and formation of aryl-S bonds, allowing for the exchange of aryl groups between a sulfide donor and an aryl electrophile. organic-chemistry.org
A notable example is the aryl exchange reaction between 2-pyridyl sulfides and various aryl electrophiles, including aromatic esters, arenol (B1447636) derivatives, and aryl halides. organic-chemistry.orgacs.org The key to this process is a Ni/dcypt (dcypt = 1,2-bis(dicyclohexylphosphino)ethane) catalyst system that facilitates the exchange. acs.org Mechanistic studies indicate that the catalytic cycle involves the oxidative addition of both the aryl sulfide and the aromatic ester to a Ni(0) complex. This is followed by a ligand exchange between the resulting nickel intermediates, which ultimately leads to the formation of the desired aryl sulfide product through reductive elimination. acs.orgchemrxiv.org
The reaction conditions are typically optimized to achieve high selectivity and yields. For instance, a system employing Ni(cod)₂, dcypt, Zn, and Zn(OAc)₂ in toluene at elevated temperatures has proven effective. acs.org The substrate scope is broad, successfully transferring primary, secondary, and tertiary alkyl sulfide groups. acs.org Of particular relevance is the synthesis of aryl methyl sulfides, which avoids the use of methanethiol, a volatile and intensely malodorous gas. acs.org The reaction is tolerant of various functional groups on the arene, including the methoxy (B1213986) group, as demonstrated in the synthesis of methoxy-substituted aryl sulfides. acs.org
Table 1: Substrate Scope of Ni-Catalyzed Aryl Exchange for Aryl Sulfide Synthesis acs.org
| Sulfide Donor (R group) | Aryl Electrophile | Product | Yield (%) |
|---|---|---|---|
| Methyl | 4-Methoxy-phenyl pivalate (B1233124) | 4-Methoxybenzyl methyl sulfide | 66 |
| Ethyl | Phenyl pivalate | Phenyl ethyl sulfide | 64 |
| tert-Butyl | Phenyl pivalate | Phenyl tert-butyl sulfide | 52 |
| Cyclobutyl | Phenyl pivalate | Phenyl cyclobutyl sulfide | 70 |
| Benzyl | Phenyl pivalate | Phenyl benzyl sulfide | 60 |
Conditions: Aryl pivalate (0.20 mmol), 2-pyridyl sulfide (2.0 equiv), Ni(cod)₂ (10 mol %), dcypt (15 mol %), Zn (1.0 equiv), Zn(OAc)₂ (50 mol %), toluene (0.80 mL), 150 °C, 24 h. Yields are isolated.
Photocatalytic and Electrocatalytic Synthetic Routes
Modern synthetic chemistry increasingly utilizes light and electricity to drive reactions, offering mild and sustainable alternatives to traditional methods.
Photocatalytic Routes Photocatalysis provides a green approach for organic transformations, often proceeding under ambient temperature and pressure. mdpi.com In the context of thioether chemistry, photocatalysis is frequently employed for the selective oxidation of sulfides to sulfoxides and sulfones using various photosensitizers like iridium(III) complexes, porphyrins, or semiconductor materials such as cadmium sulfide (CdS). mdpi.comsci-hub.senih.gov For example, methyl p-methoxyphenyl sulfide can be converted with 100% efficiency using a C₃N₄/CdS photocatalyst. sci-hub.se
More directly related to synthesis, photoinduced, copper-catalyzed cross-coupling reactions enable the formation of C–S bonds under mild conditions. acsgcipr.org These reactions couple thiols with aryl halides at temperatures as low as 0 °C, driven by single-electron transfer mechanisms. acsgcipr.org Porphyrin-based systems have also been used as photocatalysts for various organic transformations, including the oxidation of thioanisole (B89551) to methyl phenyl sulfoxide. nih.gov
Electrocatalytic Routes Electrosynthesis offers a reagent-free method for driving chemical reactions by using electrical current to facilitate oxidation or reduction. acs.org This approach can avoid the use of chemical oxidants or reductants, thus improving the environmental profile of a synthesis. nih.gov While direct electrocatalytic synthesis of this compound is not extensively documented, the principles of electrocatalytic C–S bond formation are well-established. For instance, an electrochemical method has been developed for synthesizing 4-sulfenyl-1H-isochromen-1-ones from o-alkynyl benzoates and diaryl disulfides, demonstrating electrocatalytic C-S bond formation. researchgate.net
Nickel electrocatalysts have been used to drive reactions like the Achmatowicz reaction, converting biomass-derived furfuryl alcohols into hydropyranones. nih.gov Such systems highlight the potential for using tailored electrocatalysts to achieve specific organic transformations, a principle that could be extended to thioether synthesis. Generally, electrocatalytic methods involve the use of a mediator, such as n-Bu₄NI, which facilitates the desired transformation at an electrode surface. acs.org
Green Chemistry Approaches and Sustainable Synthesis
The development of sustainable synthetic methods aims to reduce waste, avoid hazardous substances, and improve energy efficiency. Key strategies in the synthesis of thioethers include performing reactions under solvent- and base-free conditions and utilizing odorless alternatives to volatile thiols.
Conducting reactions without a solvent minimizes waste and can simplify product purification. researchgate.net A simple and efficient green protocol for preparing sulfides involves the direct reaction of alkyl or aryl thiols with various alkyl halides under solvent- and catalyst-free conditions, typically by heating the neat reactants. researchgate.net This method has been shown to produce high yields of the desired thioethers. researchgate.net
Furthermore, synthetic routes that operate without a base are advantageous as they avoid the production of salt byproducts. A notable example is the synthesis of thioethers from alkyl halides and potassium xanthates (ROCS₂K) in DMSO. mdpi.comnih.gov This transformation proceeds under transition-metal-free and base-free conditions, offering a broad substrate scope and excellent functional group tolerance. mdpi.comnih.gov Similarly, a solvent-free system using disulfides and various phosphorus compounds has been developed to create P-S bonds, demonstrating that heating neat reactants can lead to nearly quantitative yields in minutes. mdpi.com
The strong, unpleasant odor and high volatility of many thiols pose significant practical challenges in the laboratory. taylorandfrancis.com To overcome this, a variety of odorless and stable thiol surrogates and sulfur-transfer reagents have been developed. These reagents generate the reactive thiol species in situ or provide a sulfur atom through an alternative mechanism, thereby avoiding the need to handle free thiols. taylorandfrancis.compolyu.edu.hk
Commonly used thiol surrogates include:
Xanthates (ROCS₂K): These are inexpensive, stable, and odorless compounds that can react with alkyl and aryl halides to form thioethers. mdpi.comnih.gov The reaction can proceed under metal-free and base-free conditions or be used in copper-catalyzed one-pot syntheses. mdpi.comorganic-chemistry.org
Thiourea (B124793): As an odorless, non-toxic, and inexpensive sulfur source, thiourea reacts with organic halides to form isothiouronium salts, which can then be hydrolyzed to yield the corresponding thiol or converted directly to a thioether. taylorandfrancis.comias.ac.in This method has been used to synthesize methoxybenzyl thiols from the corresponding alcohols in high yields. ias.ac.in
Sodium Arylsulfinates: These solid compounds can act as odorless thiol surrogates in copper-catalyzed reactions with aryl iodides to produce diaryl thioethers. polyu.edu.hk
S-Alkyl Butanethioates: In the presence of a copper catalyst, these reagents can serve as a thiol source for the direct thioetherification of alkyl halides. tandfonline.com
Sodium Thiosulfate (B1220275) (Na₂S₂O₃): This stable, inodorous inorganic salt can be used as a sulfurating reagent in a highly efficient copper-catalyzed reaction that forms two C-S bonds, converting aromatic amines and alkyl halides into thioethers. acs.org
Table 2: Odorless Thiol Surrogates for Thioether Synthesis
| Surrogate/Reagent | Typical Reaction Partner | Catalyst/Conditions | Reference |
|---|---|---|---|
| Potassium Xanthate (ROCS₂K) | Alkyl/Aryl Halides | Metal-free, base-free, DMSO, 100 °C | mdpi.com, nih.gov |
| Thiourea | Organic Halides, Alcohols | Forms isothiouronium salt, followed by hydrolysis | taylorandfrancis.com, ias.ac.in |
| Sodium Arylsulfinate | Aryl Iodides | CuO / d-glucose, DABCO | polyu.edu.hk |
| S-Alkyl Butanethioate | Alkyl Iodides | Copper-catalyzed | tandfonline.com |
| Sodium Thiosulfate (Na₂S₂O₃) | Aromatic Amines, Alkyl Halides | Copper-catalyzed | acs.org |
| 2-Pyridyl Sulfide | Aryl Electrophiles | Nickel-catalyzed aryl exchange | organic-chemistry.org |
Chemo- and Regioselective Synthesis of Methoxybenzyl Thioethers
Achieving chemo- and regioselectivity is a critical goal in organic synthesis, particularly when dealing with multifunctional molecules like methoxybenzyl derivatives. The position of the methoxy group on the aromatic ring can significantly influence reactivity and direct the outcome of a reaction.
A study on the alkylation of thiols using methoxybenzyl methyl ethers highlighted this influence. richmond.edu The p-methoxybenzyl (PMB) group was effective for alkylating aryl thiols in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), likely proceeding through a stable p-methoxybenzyl cation intermediate. richmond.edu In contrast, the m-methoxybenzyl methyl ether was unreactive under the same conditions. richmond.edu This lack of reactivity is attributed to the absence of a properly positioned methoxy group to stabilize the required cationic intermediate through resonance, demonstrating a clear case of regioselectivity based on the electronic effects of the substituent. richmond.edu
Chemoselectivity is also a key consideration. For example, in palladium-catalyzed cross-coupling reactions, it is possible to react a chloro-substituent on a pyrimidine (B1678525) ring chemoselectively in the presence of a methylthio group, leaving the C-S bond intact for subsequent transformations. thieme-connect.de The synthesis of di- and tri-methoxybenzyl thiols from their corresponding alcohols via thiourea demonstrates high yields (94-97%), suggesting a highly selective transformation with minimal side products. ias.ac.in These examples underscore the ability to control reaction outcomes by choosing appropriate starting materials, catalysts, and reaction conditions, allowing for the selective synthesis of specific methoxybenzyl thioether isomers and analogs.
Comparative Analysis of Synthetic Efficiency, Yields, and Green Chemistry Metrics
A comparative analysis of the different synthetic methodologies for producing thioethers reveals a trade-off between efficiency, yield, cost, and environmental impact. Each approach offers a unique set of advantages and disadvantages.
Nickel-Catalyzed Aryl Exchange: This method is highly efficient for creating C-S bonds without using foul-smelling thiols, providing moderate to high yields (e.g., 66% for a methoxy-substituted analog). acs.org Its primary green advantage is the avoidance of free thiols. organic-chemistry.org However, it requires a transition metal catalyst (nickel), which can be toxic, and often involves phosphine (B1218219) ligands and high reaction temperatures (150 °C), which are drawbacks from a green chemistry perspective. acs.orgacsgcipr.org
Photocatalytic and Electrocatalytic Routes: These methods represent the cutting edge of green synthesis, often operating under very mild conditions (ambient temperature) and replacing chemical reagents with light or electricity. mdpi.comacs.org While highly selective, yields can be variable, and scalability can be a challenge. mdpi.com The primary green metric is the high energy efficiency and reduction in chemical waste. However, some photocatalysts are based on expensive or rare metals like iridium or rhodium. mdpi.comnih.gov
Solvent-Free and Base-Free Methods: These approaches score very high on green chemistry metrics. Solvent-free reactions, accomplished by heating neat reagents, drastically reduce waste and simplify workups, often with high yields. researchgate.net Base-free syntheses, such as those using xanthates, also minimize salt byproducts and use simple conditions. mdpi.comnih.gov These methods are often highly atom-economical and operationally simple.
Use of Odorless Thiol Surrogates: This strategy directly addresses a major practical and environmental issue with traditional thioether synthesis. Reagents like thiourea, xanthates, and sodium thiosulfate are inexpensive, stable, and eliminate the hazard and odor of thiols. mdpi.comtaylorandfrancis.comacs.org These methods often provide good to excellent yields and are compatible with various catalytic systems (copper-catalyzed, metal-free), making them highly versatile and sustainable. mdpi.comacs.org
Table 3: Comparative Analysis of Synthetic Methods for Thioethers
| Method | Typical Yields | Key Advantages | Key Disadvantages | Green Chemistry Metrics |
|---|---|---|---|---|
| Ni-Catalyzed Aryl Exchange | Moderate to High (50-80%) | Avoids free thiols; good functional group tolerance. acs.org | Requires metal catalyst, ligands, high temperature. acs.org | Good (avoids thiols), Poor (metal, energy). |
| Photocatalysis/Electrocatalysis | Variable to High | Very mild conditions; high selectivity; uses light/electricity. mdpi.comacs.org | May require expensive catalysts; scalability can be an issue. mdpi.com | Excellent (energy source, mild conditions). |
| Solvent-Free Synthesis | High to Quantitative | No solvent waste; simple procedure; high atom economy. researchgate.net | Requires thermally stable reactants; may need high temperatures. | Excellent (no solvent, low waste). |
| Odorless Thiol Surrogates | Good to Excellent (70-95%) | Avoids hazardous/odorous thiols; uses stable, cheap reagents. mdpi.comtaylorandfrancis.com | May still require a catalyst or heating. acs.org | Excellent (safer reagents, reduces hazard). |
Table of Compounds
Oxidation Reactions of the Sulfur Center
The sulfur atom in this compound is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.
The oxidation of aryl methyl sulfides, including this compound, can be achieved using various oxidizing agents. For instance, hydrogen peroxide in acetic acid is a common reagent for this transformation, though it can sometimes lead to the formation of sulfone byproducts alongside the desired sulfoxide. researchgate.net Nitric acid has also been employed for the oxidation of m-methoxyphenyl methyl sulfide, and under certain conditions, the reaction can be stopped at the sulfoxide stage. researchgate.net The presence of an electron-donating group like the methoxy group can influence the reaction, as seen in the oxidation of p-methoxyphenyl methyl sulfide, where sulfoxide formation is favored at lower temperatures, while higher temperatures promote the formation of the sulfone. researchgate.net
The complete oxidation to the corresponding sulfone can be achieved using stronger oxidizing agents or more forcing conditions. For example, sodium chlorite (B76162) in the presence of hydrochloric acid has been shown to be an effective system for the oxidation of various sulfides to sulfones. mdpi.com Catalytic systems, such as those employing sodium tungstate (B81510) with aqueous hydrogen peroxide, can also facilitate the clean oxidation of methyl aryl thioethers to their corresponding methyl sulfones in high yields. researchgate.net A variety of other reagents and methods have been developed for the synthesis of sulfones from sulfides, including the use of urea-hydrogen peroxide with phthalic anhydride (B1165640) and Selectfluor in water. organic-chemistry.org
The progress of these oxidation reactions can be monitored by techniques like infrared spectroscopy, which provides a reliable method for detecting the presence of sulfone impurities in sulfoxide samples. researchgate.net
Achieving chemoselectivity in the oxidation of sulfides to sulfoxides without over-oxidation to the sulfone is a significant area of research. Various methodologies have been developed to control this selectivity. For example, using a catalytic amount of sodium tungstate in combination with hydrogen peroxide allows for the selective formation of sulfoxides when the catalyst is absent. researchgate.net
Metal-free oxidation systems have also been explored. Mesoporous graphitic carbon nitride (mpg-C3N4) has been demonstrated as a heterogeneous photocatalyst for the selective oxidation of sulfides to sulfoxides using oxygen at room temperature, particularly when combined with an aldehyde. researchgate.net This system shows good conversion and selectivity for a range of methyl phenyl sulfides, including those with electron-donating substituents. researchgate.net
Another approach involves the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide, where the selectivity towards either the sulfoxide or sulfone can be controlled by adjusting the reaction conditions. organic-chemistry.org Additionally, ionic liquid-functionalized chiral metal-organic frameworks have been developed as catalysts for asymmetric sulfoxidation, demonstrating high chemoselectivity in the oxidation of methyl phenyl sulfide to the corresponding sulfoxide. rsc.org
Nucleophilic Reactivity at the Sulfur Atom
The sulfur atom in this compound can act as a nucleophile, participating in reactions that lead to the formation of sulfonium (B1226848) salts and coordination complexes.
Sulfonium salts can be formed by the alkylation of sulfides. For instance, vinylsulfonium salts have been synthesized by the alkylation of the corresponding sulfide with methyl bromide, followed by elimination. chim.it In a more general sense, the activation of sulfoxides can lead to the formation of sulfonium species. nih.govacs.org For example, the reaction of a sulfoxide with an activating agent like trifluoromethanesulfonic anhydride (Tf2O) can generate a highly reactive intermediate that can be trapped by nucleophiles. nih.govacs.org
These sulfonium salts are versatile intermediates that can undergo various transformations. For example, they can be dealkylated to form sulfides. nih.govacs.org This reactivity is harnessed in Pummerer-type reactions, where the activation of a sulfoxide leads to an intermediate sulfonium species that can then react with arenes to form new carbon-sulfur bonds. nih.govacs.org The resulting aryl sulfonium salts can then be demethylated. nih.govacs.org
Sulfoxides, including those derived from this compound, can act as ligands in coordination complexes with transition metals. wikipedia.org They can coordinate to the metal center through either the sulfur or the oxygen atom, a phenomenon known as linkage isomerism. wikipedia.org O-bonding is more common, especially for first-row transition metals, while S-bonding is typically observed with softer metal centers. wikipedia.org
The coordination of sulfoxides to metal centers can be achieved by dissolving metal salts in the sulfoxide, which often acts as a polar solvent. wikipedia.org The resulting metal sulfoxide complexes have been investigated for their potential applications in catalysis. wikipedia.org For instance, tridentate SNS pincer type ligands, which incorporate thioether functionalities, have been prepared and complexed with metal salts like copper(II) chloride and iron(II) chloride. researchgate.net The electronic properties of the ligands, such as the presence of a methoxy group, can influence the properties of the resulting coordination complexes.
Carbon-Sulfur Bond Activation and Cleavage Reactions
The activation and cleavage of the carbon-sulfur bond in thioethers is a significant area of research, with applications in organic synthesis and the desulfurization of fuels. rsc.org Transition metal-catalyzed reactions are often employed for C-S bond activation. rsc.orgdicp.ac.cn For example, palladium catalysts have been used for the debenzylative cross-coupling of aryl benzyl thioethers with aryl bromides, demonstrating C(sp3)-S bond cleavage. dicp.ac.cn
Metal-free methods for C-S bond cleavage have also been developed. For instance, N-chlorosuccinimide (NCS) can mediate the C(sp3)-S bond cleavage of benzyl methyl sulfide to produce benzaldehyde. mdpi.com The reaction proceeds through the formation of a cationic intermediate, followed by nucleophilic attack by water. mdpi.com The fragmentation of benzyl phenyl sulfide radical cations, which can be generated through one-electron oxidation, also involves C-S bond cleavage to form a benzyl carbocation and an arylthiyl radical. cmu.edu
Catalytic C-S Bond Scission in Cross-Coupling
The carbon-sulfur (C-S) bond, traditionally considered robust, has emerged as a versatile linkage for cleavage and functionalization in transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org These reactions provide a powerful alternative to conventional methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For substrates like this compound, the C(sp³)–S bond at the benzylic position is a key site for such transformations.
Palladium and nickel catalysts are commonly employed for C-S cross-coupling. organic-chemistry.orgresearchgate.net For instance, a debenzylative synthesis of diaryl sulfides has been achieved from aryl benzyl sulfides and aryl bromides using a palladium catalyst. organic-chemistry.org This process involves a tricatalytic cycle that includes α-arylation of the sulfide, subsequent C-S bond cleavage, and the final C-S bond formation. organic-chemistry.org Similarly, nickel-catalyzed systems have proven effective for the cross-coupling of aryl and alkenyl triflates with alkyl thiols, yielding various thioethers under mild conditions. organic-chemistry.org
While specific studies on this compound are not extensively documented, the reactivity of analogous aryl methyl sulfoxides in Suzuki-Miyaura reactions has been demonstrated. researchgate.net The use of a palladium-N-heterocyclic carbene (NHC) catalyst enabled the coupling of diphenyl sulfoxides with boronic acids via C-S bond cleavage, showcasing good functional group tolerance under mild conditions. researchgate.net The electronic properties of the 3-methoxy substituent—an electron-donating group—would likely influence the rate and efficiency of oxidative addition to the metal center, a key step in many catalytic cycles. The development of these catalytic systems highlights the potential for this compound to act as a coupling partner, leveraging the strategic cleavage of its C-S bond. rsc.orgresearchgate.net
Reductive and Oxidative Cleavage Pathways
The benzylic C-S bond in this compound is susceptible to both reductive and oxidative cleavage, offering pathways to diverse functional groups.
Oxidative Cleavage: Oxidation of benzyl sulfides can lead to the formation of aldehydes. A study on the photo-oxidation of 4-methoxybenzyl methyl sulfide, a close structural analog, in the presence of a photosensitizer resulted in the exclusive formation of 4-methoxybenzaldehyde. acs.org The proposed mechanism involves the formation of a sulfide radical cation, which then undergoes deprotonation. acs.org Chemical oxidation methods have also been explored. For example, N-chlorosuccinimide (NCS) has been used to mediate the C(sp³)–S bond cleavage of benzyl methyl sulfide to produce benzaldehyde. mdpi.com However, it was noted that substrates bearing a methoxy group on the aromatic ring tended to decompose or failed to yield the desired aldehyde product under these specific conditions. mdpi.com
Analogous oxidative cleavage is well-established for p-methoxybenzyl (PMB) ethers, which are readily cleaved by oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or cerium(IV) ammonium nitrate (B79036) (CAN) to yield the parent alcohol and p-methoxybenzaldehyde. thieme-connect.deorganic-chemistry.org The enhanced reactivity of p-methoxybenzyl ethers compared to unsubstituted benzyl ethers is attributed to the electron-donating methoxy group, which stabilizes the intermediate cation formed during the oxidation process. organic-chemistry.org
| Reagent | Substrate Type | Product(s) | Reference |
| Photo-oxidation (with sensitizer) | 4-Methoxybenzyl methyl sulfide | 4-Methoxybenzaldehyde | acs.org |
| N-Chlorosuccinimide (NCS) | Benzyl methyl sulfide | Benzaldehyde | mdpi.com |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | p-Methoxybenzyl ethers | Alcohol, p-Methoxybenzaldehyde | thieme-connect.deorganic-chemistry.org |
| Cerium(IV) Ammonium Nitrate (CAN) | p-Methoxybenzyl ethers | Alcohol, p-Methoxybenzaldehyde | thieme-connect.de |
Reductive Cleavage: Reductive methods can also cleave the C-S bond. Transition-metal-free reductive cleavage of aromatic C-S bonds has been achieved using activated silanes. google.com More traditional methods, such as catalytic hydrogenolysis (e.g., using a palladium catalyst) or dissolving metal reductions, are commonly used for the cleavage of benzyl ethers and could be applied to benzyl sulfides, though selectivity can be a challenge if other reducible functional groups are present. thieme-connect.deorganic-chemistry.org
Electrophilic Aromatic Substitution on the Methoxybenzyl Moiety
Regioselectivity Directed by Methoxyl and Alkylthio Substituents
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. numberanalytics.com The regiochemical outcome of EAS on this compound is governed by the electronic effects of the two substituents on the benzene (B151609) ring: the methoxy group (-OCH₃) and the methylthiomethyl group (-CH₂SMe).
Methoxy Group (-OCH₃): The methoxy group is a powerful activating group due to its strong +R (resonance) effect, which donates electron density to the aromatic ring. It is a strong ortho, para-director. libretexts.org
Methylthiomethyl Group (-CH₂SMe): This group is classified as an alkyl-type substituent. The sulfur atom's influence is primarily on the benzylic position, while the entire group acts as a weakly activating, ortho, para-directing substituent on the aromatic ring.
In this compound, the substituents are meta to each other. The directing effects are as follows:
The methoxy group at C3 directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).
The methylthiomethyl group at C1 directs incoming electrophiles to its ortho position (C2) and its para position (C4).
Both groups reinforce substitution at positions C2 and C4. The methoxy group also directs to C6. As the methoxy group is a significantly stronger activating group than the methylthiomethyl group, it will dominate the regioselectivity. libretexts.org Therefore, electrophilic attack is expected to occur predominantly at the positions activated by the methoxy group. The major products will be the 2-, 4-, and 6-substituted isomers, with the precise ratio influenced by steric hindrance. Substitution at C2 is directed by both groups but may be sterically hindered by the adjacent -CH₂SMe group.
| Electrophilic Reagent | Reaction | Predicted Major Products (Substituted at) |
| HNO₃/H₂SO₄ | Nitration | 2-nitro, 4-nitro, and 6-nitro isomers |
| Br₂/FeBr₃ | Bromination | 2-bromo, 4-bromo, and 6-bromo isomers |
| R-Cl/AlCl₃ | Friedel-Crafts Alkylation | 2-alkyl, 4-alkyl, and 6-alkyl isomers |
Mechanistic Studies of Aromatic Functionalizations
The mechanism of electrophilic aromatic substitution involves a two-step process. numberanalytics.comtotal-synthesis.com First, the π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.comacs.org This step is typically the rate-determining step. numberanalytics.com In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. total-synthesis.com
For this compound, the regioselectivity is explained by the stability of the intermediate sigma complex. acs.org When the electrophile attacks at the ortho or para positions relative to the methoxy group (C2, C4, C6), the positive charge of the arenium ion can be delocalized onto the oxygen atom of the methoxy group through resonance. This provides a particularly stable resonance contributor and significantly lowers the activation energy for substitution at these positions.
Attack at the C2 and C4 positions is further favored by the weaker activating effect of the methylthiomethyl group. The stability of the possible sigma complexes dictates the reaction's outcome, confirming that the powerful electron-donating capacity of the methoxy group is the controlling factor in the aromatic functionalization of the molecule. libretexts.orgacs.org
Role as a Precursor in Complex Organic Transformations
Participation in Cascade Reactions and Tandem Processes
This compound can serve as a precursor in one-pot cascade reactions, streamlining the synthesis of more complex molecules. A notable example is the synthesis of N-Iodo-S-(3-methoxyphenyl)-S-methyl sulfoximine. This process involves a sequence of reactions where the sulfide is first converted to the corresponding sulfoximine, which is then iodinated in situ. acs.orgacs.org
The reaction proceeds at room temperature, starting with the treatment of this compound with ammonium carbonate and (diacetoxyiodo)benzene (B116549) to form the sulfoximine intermediate. This is followed by the addition of an iodinating agent like N-iodosuccinimide (NIS) or iodine to yield the final N-iodo sulfoximine product. acs.org This cascade process avoids the isolation of intermediates, thereby increasing efficiency.
While direct and extensive examples of this compound in other tandem processes are not widely documented, related structures are known to engage in such reactions. For instance, a tandem process involving the in situ generation of both an electrophile and a nucleophile has been demonstrated for the synthesis of divinylcarbinol derivatives, highlighting the potential for similar reactivity with related sulfides. mdpi.com
Generation of Reactive Intermediates
The reactions of this compound can proceed through various reactive intermediates, depending on the reaction conditions. Photoinduced one-electron oxidation of benzyl methyl sulfides, for example, leads to the formation of sulfide radical cations. researchgate.net These radical cations are key intermediates that can undergo several reaction pathways, including C-S bond cleavage, C-H bond cleavage at the benzylic position, and S-oxidation. researchgate.net
In the presence of a sensitizer (B1316253) like 9,10-dicyanoanthracene (B74266) under oxygen, the sulfide radical cation of a benzyl methyl sulfide can lead to the formation of the corresponding benzaldehyde. researchgate.net This transformation is believed to proceed through deprotonation of the radical cation to form a carbon-centered radical, which is then oxidized.
Furthermore, the reaction of related sulfoxides can generate sulfonium ions as isolable intermediates, which can then be converted to the corresponding α-sulfide amides. nih.gov In the context of Pummerer-type reactions, activated sulfoxides can form α-thiocarbonium ions, which are then trapped by nucleophiles. acs.org While not directly documented for this compound, these examples with analogous structures suggest that under appropriate conditions, it could also form similar reactive intermediates.
Detailed Mechanistic Investigations and Kinetic Studies
Mechanistic and kinetic studies provide a deeper understanding of the factors that control the reactivity of this compound. These investigations often involve analyzing transition states, reaction pathways, and the electronic effects of substituents.
Transition State Analysis and Reaction Pathway Elucidation
Computational methods, such as Density Functional Theory (DFT), have been employed to elucidate the reaction mechanisms of compounds structurally related to this compound. For instance, in the reaction of O-(3-methoxybenzyl) S-methyl dithiocarbonate with isocyanides to form carbamothioates, DFT calculations have been used to model the transition states and intermediates along the proposed reaction pathway. beilstein-journals.orgnih.gov These calculations can help in understanding the energetics of different steps and the geometries of the transition states. beilstein-journals.org
For SN2 reactions involving benzyl derivatives, the structure of the transition state is a key determinant of reactivity. The bonding between the alpha-carbon and both the leaving group and the incoming nucleophile can be analyzed to understand how substituents on the benzene ring influence the reaction rate. cdnsciencepub.com In the oxidation of m-methoxyphenyl methyl sulfide, the transition state involves a nucleophilic attack of the sulfur atom on the oxidizing agent. The electronic nature of the substituent on the phenyl ring influences the charge distribution in this transition state. cdnsciencepub.com
Semi-empirical calculations on related systems, such as the dissociation of (methoxymethyl)pyridinium ions, have been used to construct energy profiles and locate the approximate energies of transition states, providing insights into whether a reaction proceeds through a concerted or stepwise mechanism involving discrete intermediates. sci-hub.se
Hammett and Eyring Analyses for Mechanistic Insights
Hammett and Eyring analyses are powerful tools for probing reaction mechanisms. The Hammett equation relates the reaction rates of a series of substituted aromatic compounds to the electronic properties of the substituents, providing information about the charge development in the transition state.
In a kinetic study of the oxidation of various substituted phenyl methyl sulfides, including m-methoxyphenyl methyl sulfide (this compound), by peroxydisulfate, a Hammett plot was constructed. cdnsciencepub.com The reaction exhibited a negative ρ (rho) value, indicating that electron-releasing groups accelerate the reaction. This is consistent with the development of a positive charge on the sulfur atom in the transition state of the rate-determining step. cdnsciencepub.com The data from this study is presented in the table below.
Table 1: Kinetic Data for the Oxidation of Substituted Phenyl Methyl Sulfides
| Substituent | k₂ x 10³ (dm³ mol⁻¹ s⁻¹) at 308 K | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) |
|---|---|---|---|
| p-OCH₃ | 16.5 | 56.3 | 105 |
| p-CH₃ | 9.12 | 60.1 | 100 |
| m-OCH₃ | 7.94 | 61.3 | 98 |
| H | 6.31 | 62.8 | 96 |
| p-Cl | 4.37 | 65.1 | 94 |
| m-Cl | 3.63 | 66.8 | 92 |
| p-Br | 4.17 | 65.5 | 94 |
| p-COOH | 2.51 | 69.3 | 89 |
| p-NO₂ | 1.26 | 73.5 | 83 |
Data sourced from a study on the oxidation of alkyl aryl sulfides. cdnsciencepub.com
The Eyring equation is used to determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) from the temperature dependence of the reaction rate. These parameters provide further insight into the transition state. For the oxidation of m-methoxyphenyl methyl sulfide, the activation parameters were determined, showing a significant entropic barrier, which is common for bimolecular reactions. cdnsciencepub.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and reveal subtle details about molecular structure and dynamics.
Image 1: Structure and atom numbering for 3-Methoxybenzyl methyl sulfide.
Based on this structure, the predicted ¹H and ¹³C chemical shifts are compiled in the following table.
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | Ar-CH | ~7.25 (t) | ~129.5 |
| 2 | Ar-CH | ~6.85 (d) | ~114.0 |
| 3 | Ar-C | - | ~159.8 |
| 4 | Ar-CH | ~6.80 (dd) | ~121.5 |
| 5 | Ar-C | - | ~139.0 |
| 6 | Ar-CH | ~6.90 (d) | ~115.0 |
| 7 | CH₂ | ~3.65 (s) | ~38.0 |
| 8 | SCH₃ | ~2.00 (s) | ~15.5 |
| 9 | OCH₃ | ~3.80 (s) | ~55.2 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the primary COSY correlations would be observed among the aromatic protons, confirming their positions relative to one another on the benzene (B151609) ring. For instance, H1 would show a correlation to H2 and H6, while H4 would correlate with H2 and H6.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal. For example, the singlet at ~3.65 ppm would correlate to the carbon at ~38.0 ppm, assigning them to the benzylic CH₂ group (C7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for piecing together the molecular structure. Key HMBC correlations would include the correlation from the benzylic protons (H7) to the aromatic carbons C1, C5, and C6, and from the methyl sulfide protons (H8) to the benzylic carbon (C7). Similarly, the methoxy (B1213986) protons (H9) would show a correlation to the aromatic carbon C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for confirming stereochemistry and spatial relationships. In this molecule, a key NOE would be expected between the methoxy protons (H9) and the adjacent aromatic proton at position 2 (H2). Correlations might also be seen between the benzylic protons (H7) and the aromatic proton at position 6 (H6).
The expected correlations from these 2D NMR experiments provide definitive proof of the structure of this compound.
| Experiment | Proton(s) | Correlated Atom(s) | Information Gained |
|---|---|---|---|
| COSY | H1 (aromatic) | H2, H6 | Confirms adjacency of aromatic protons. |
| HSQC | H7 (benzylic CH₂) | C7 | Assigns the CH₂ group. |
| HMBC | H8 (SCH₃) | C7 | Confirms S-CH₂ connectivity. |
| HMBC | H7 (benzylic CH₂) | C1, C5, C6 | Connects the benzylic group to the aromatic ring. |
| HMBC | H9 (OCH₃) | C3 | Confirms the position of the methoxy group. |
| NOESY | H9 (OCH₃) | H2 | Confirms spatial proximity of methoxy and H2. |
Solid-state NMR (ssNMR) provides structural information on materials in their solid or crystalline form. nih.govwikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable data. emory.edu For a small molecule like this compound, ssNMR could be used to:
Characterize Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the compound, which may have different physical properties.
Analyze Crystal Packing: Determine how molecules are arranged within the crystal lattice by measuring intermolecular distances.
Study Molecular Dynamics: Investigate molecular motions, such as the rotation of the methyl groups, in the solid state.
Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening from anisotropic interactions, while Cross-Polarization (CP) can enhance the signal of less abundant nuclei like ¹³C. nih.gov While no specific ssNMR studies on this compound are documented, the methodology remains a powerful tool for its solid-phase characterization.
NMR spectroscopy is a powerful tool for elucidating reaction mechanisms. researchgate.net This can be achieved by monitoring a reaction in real-time inside the NMR spectrometer (in situ monitoring) or by analyzing samples at various time points. nih.gov For the synthesis of this compound, which could be formed via the reaction of 3-methoxybenzyl halide with a methylthiolate salt, NMR could be used to:
Track Reactant and Product Concentrations: Quantitatively follow the disappearance of starting materials and the appearance of the product over time to determine reaction kinetics.
Identify Intermediates: Detect transient intermediates that may form during the reaction, providing direct evidence for the proposed mechanism.
Isotopic Labeling: Employing isotopically labeled reagents (e.g., using ¹³C-labeled methylthiolate) allows chemists to trace the path of specific atoms from reactant to product, confirming bond-forming events. sapub.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₁₂OS), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass to the theoretically calculated mass.
| Ion | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺• | C₉H₁₂OS⁺• | 168.0609 |
| [M+H]⁺ | C₉H₁₃OS⁺ | 169.0687 |
| [M+Na]⁺ | C₉H₁₂OSNa⁺ | 191.0506 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. libretexts.org A specific precursor ion (e.g., the molecular ion [M]⁺•) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and helps to elucidate its connectivity.
For this compound, the fragmentation is expected to be influenced by the stable benzyl (B1604629) group and the sulfur atom. Data for the closely related benzyl methyl sulfide shows a major fragment at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), and the molecular ion at m/z 138. nih.govnist.gov
For the 3-methoxy derivative, the following fragmentation pathways are predicted:
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-S bond to form a stable methoxy-substituted tropylium ion. This is a characteristic fragmentation for benzylic compounds.
Alpha Cleavage: Cleavage of the S-CH₃ bond can occur, leading to the loss of a methyl radical.
Loss of Neutral Molecules: Subsequent fragmentation steps may involve the loss of small, stable neutral molecules like formaldehyde (B43269) (CH₂O) from the methoxy-tropylium ion.
| m/z | Proposed Formula | Proposed Structure/Loss |
|---|---|---|
| 168 | C₉H₁₂OS⁺• | Molecular Ion [M]⁺• |
| 121 | C₈H₉O⁺ | [M - •SCH₃]⁺ (Methoxy-tropylium ion) |
| 91 | C₇H₇⁺ | [C₈H₉O⁺ - CH₂O]⁺ (Tropylium ion) |
This fragmentation pattern, particularly the presence of the m/z 121 ion, would provide strong evidence for the 3-methoxybenzyl moiety connected to the sulfur atom.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio (m/z) separation of mass spectrometry. chemrxiv.org In this technique, ions traverse a gas-filled drift tube under the influence of a weak electric field, and their drift time is measured. chemrxiv.org Ions with a larger, more extended structure experience more collisions with the drift gas and thus have longer drift times compared to more compact ions of the same m/z. chemrxiv.org
For the analysis of this compound, IMS-MS can be particularly valuable for distinguishing it from structural isomers that have the same mass but different three-dimensional shapes. The flexibility of the benzyl and methyl sulfide groups can lead to specific, stable gas-phase conformations, each with a unique rotational cross-section that can be measured by IMS.
While specific IMS-MS studies on this compound are not prevalent in the literature, the application of this technique to complex organic mixtures, such as in petrochemical analysis, demonstrates its utility. metsysbio.commetsysbio.com In a mixture, IMS-MS can separate isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. metsysbio.com For instance, it can help deconvolve complex spectra by separating different classes of compounds, such as polycyclic aromatic sulfur heterocycles (PASHs) from polycyclic aromatic hydrocarbons (PAHs), before mass analysis. metsysbio.commetsysbio.com This capability would allow for the confident identification and characterization of this compound even in a complex matrix.
The coupling of IMS with high-resolution mass spectrometry (HRMS) platforms, such as time-of-flight (TOF), provides highly specific data, enabling the unambiguous identification of target compounds. nih.gov The precise control over experimental parameters in modern commercial instruments allows for the measurement of absolute collision cross sections with high precision, creating a valuable physicochemical descriptor for compound identification. nih.gov
| Technique | Principle of Separation | Application for this compound |
| IMS-MS | Ions are separated based on their size, shape, and charge (mobility) in a gas-filled drift tube, followed by separation based on their mass-to-charge ratio (m/z). chemrxiv.org | - Isomer differentiation (separation from compounds with the same molecular formula and mass). - Conformational analysis of the molecule in the gas phase. - Separation from isobaric interferences in complex mixtures. metsysbio.com - Determination of the ion's collision cross section (CCS) for structural confirmation. nih.gov |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure of a compound by probing its vibrational modes. nih.gov Covalent bonds in molecules are not rigid; they can stretch, bend, and twist at specific frequencies corresponding to the infrared region of the electromagnetic spectrum. msu.edu
In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that match its natural vibrational frequencies, but only if the vibration causes a change in the molecule's dipole moment. msu.edu In Raman spectroscopy, a sample is irradiated with a high-intensity monochromatic laser, and the scattered light is analyzed. libretexts.org Most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the frequency shifts corresponding to the vibrational energy levels of the molecule. libretexts.org A vibration is Raman-active if it causes a change in the polarizability of the molecule.
For a molecule like this compound, IR and Raman spectroscopy are complementary. The polar C-O and C-S bonds are expected to show strong absorptions in the IR spectrum, while the non-polar aromatic ring and C-C bonds will likely produce strong signals in the Raman spectrum. Together, they provide a comprehensive vibrational fingerprint of the molecule.
Functional Group Identification Methodologies
The identification of functional groups is a primary application of vibrational spectroscopy. nih.govs-a-s.org Each functional group has characteristic vibrational modes that appear within predictable wavenumber ranges in the IR and Raman spectra. pressbooks.publibretexts.org For this compound, the key functional groups are the substituted benzene ring, the methoxy group (-OCH₃), the methylene (B1212753) bridge (-CH₂-), and the methyl sulfide group (-S-CH₃).
The expected vibrational frequencies for this compound can be predicted based on established group frequency charts. msu.edulibretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Aromatic Ring | C-H stretch | 3100-3000 | Medium to Weak | Strong |
| C=C stretch (in-ring) | 1600-1450 | Medium to Strong | Strong | |
| C-H "oop" bend | 900-675 | Strong | Weak | |
| Methoxy Group | C-H stretch (in CH₃) | 2960-2850 | Strong | Strong |
| C-O stretch | 1275-1200 (asym), 1075-1020 (sym) | Strong | Medium | |
| Methylene Group | C-H stretch | 2960-2850 | Strong | Strong |
| CH₂ scissoring | 1470-1450 | Medium | Medium | |
| Methyl Sulfide | C-H stretch (in CH₃) | 2960-2850 | Strong | Strong |
| C-S stretch | 700-600 | Medium to Weak | Strong |
Conformational Analysis using Vibrational Spectroscopy
Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations (rotational isomers or conformers). nih.gov These conformers often have small energy differences and can coexist at room temperature. Vibrational spectroscopy is a sensitive tool for studying conformational equilibria because different conformers will have slightly different vibrational frequencies and spectral intensities. researchgate.netmdpi.com
The conformational landscape of this compound is determined by the rotation around the C(aryl)-CH₂, CH₂-S, and S-CH₃ bonds. To perform a conformational analysis, a common approach involves:
Computational Modeling : The potential energy surface of the molecule is explored using quantum chemical calculations (e.g., Density Functional Theory, DFT) to find the geometries of stable conformers and their relative energies. nih.govekb.eg
Vibrational Frequency Calculation : For each stable conformer, the vibrational frequencies and intensities for both IR and Raman spectra are calculated. researchgate.net
Spectral Comparison : The calculated spectra for each conformer, or a Boltzmann-weighted average spectrum, are compared with the experimentally measured IR and Raman spectra. nih.gov A good match between the experimental and calculated spectra allows for the identification of the dominant conformer(s) present in the sample. mdpi.com
Studies on similar flexible molecules like dibenzyl sulfide have successfully used this combined experimental and theoretical approach to assign vibrational modes and understand conformational preferences. nih.gov This methodology would be directly applicable to elucidating the preferred three-dimensional structure of this compound in different physical states.
X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions
X-ray diffraction (XRD), specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique relies on obtaining a well-ordered single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with very high precision. researchgate.net
Although a crystal structure for this compound is not currently available in open literature, the application of this technique would provide invaluable information. If suitable crystals were grown, XRD analysis would reveal:
Unambiguous Molecular Structure : Confirmation of the connectivity and the exact geometry of the molecule, free from the ambiguities of conformational averaging that can occur in solution or gas phases.
Conformational Preference in the Solid State : The specific conformation adopted by the molecule within the crystal lattice.
Intermolecular Interactions : The analysis of the crystal packing would show how individual molecules arrange themselves. This reveals non-covalent interactions such as van der Waals forces, C-H···π interactions, or potential weak hydrogen bonds that govern the solid-state architecture.
The structural data obtained from XRD serves as a crucial benchmark for validating the results of computational chemistry methods and for interpreting data from other spectroscopic techniques. mdpi.com
Elemental Analysis Methods and Their Application
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The primary method for this is combustion analysis. In this process, a small, precisely weighed amount of the sample is burned in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂)—are collected and quantified. From the masses of these products, the mass percentages of C, H, and S in the original sample can be calculated. The oxygen percentage is typically determined by difference.
For this compound, the molecular formula is C₈H₁₀OS. nih.gov The theoretical elemental composition can be calculated from its molecular weight (154.23 g/mol ).
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 62.30% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 6.54% |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.37% |
| Sulfur | S | 32.06 | 1 | 32.06 | 20.79% |
| Total | 154.227 | 100.00% |
Comparing the experimentally determined mass percentages from combustion analysis with these theoretical values is a critical step in confirming the identity and purity of a newly synthesized batch of this compound. A close agreement (typically within ±0.4%) provides strong evidence for the correct elemental composition.
Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis (e.g., GC-MS, LC-MS)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry (hyphenated techniques), they provide powerful tools for both separation and identification. shimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. mdpi.com In GC-MS, the sample is vaporized and separated on a long capillary column based on differences in boiling point and polarity. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and the resulting fragments are analyzed to produce a mass spectrum. This mass spectrum serves as a molecular fingerprint for identification. shimadzu.com For enhanced selectivity towards sulfur compounds, a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) can be used in parallel with or instead of the MS. rpaperu.comgcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique often used for compounds that are not sufficiently volatile or are thermally labile. scispace.com In LC-MS, separation occurs in the liquid phase, typically using a reverse-phase column where compounds are separated based on their hydrophobicity. sielc.com The eluent from the LC column is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). lcms.cz LC-MS is highly effective for quantifying trace-level impurities and analyzing complex mixtures. eurl-pesticides.euca.gov The purity of a chromatographic peak can be further assessed using a diode-array detector (DAD) to check for spectral homogeneity across the peak. chromatographyonline.com
These hyphenated techniques are indispensable for quality control, allowing for the detection, identification, and quantification of impurities, byproducts, or degradation products in a sample of this compound. nih.gov
| Technique | Separation Principle | Ionization Method | Typical Application for this compound |
| GC-MS | Volatility and interaction with stationary phase in a gas phase. mdpi.com | Electron Ionization (EI), Chemical Ionization (CI). | - Purity assessment. - Identification of volatile impurities. - Quantification using appropriate standards. - Structural confirmation via mass spectral library matching. shimadzu.com |
| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase. sielc.com | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). lcms.cz | - Analysis of less volatile or thermally sensitive impurities. - High-sensitivity quantification in complex matrices. scispace.com - Purity analysis of the main component. |
Computational Chemistry and Theoretical Studies of 3 Methoxybenzyl Methyl Sulfide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer profound insights into the behavior of molecules at the electronic level. arxiv.orgyoutube.com Methods like Density Functional Theory (DFT) have become indispensable tools for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost. icm.edu.pl
Electronic Structure Elucidation (HOMO-LUMO analysis)
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov A smaller gap generally implies higher reactivity and a greater ease of electronic transitions. nih.gov
For 3-Methoxybenzyl methyl sulfide (B99878), the HOMO is expected to be localized primarily on the sulfur atom and the electron-rich aromatic ring, which is activated by the electron-donating methoxy (B1213986) group. The LUMO is anticipated to be distributed over the antibonding orbitals of the benzene (B151609) ring and the C-S bond.
Theoretical studies on analogous compounds support this view. For instance, DFT calculations on substituted anisoles reveal that the HOMO and LUMO are typically π-type orbitals of the aromatic system. nih.govmdpi.com Similarly, analyses of sulfur-containing aromatic compounds show significant contributions from sulfur's lone pairs to the HOMO. nih.gov In a study of a complex benzyl (B1604629) dithiocarbazate derivative, the HOMO-LUMO energy gap was found to be small, indicating high chemical reactivity and the potential for charge transfer within the molecule. nih.govnih.gov Based on these related systems, the electronic properties of 3-Methoxybenzyl methyl sulfide are predicted and tabulated below.
| Parameter | Predicted Characteristic | Basis from Analogous Compounds |
|---|---|---|
| HOMO Energy | Relatively High | Electron-donating effects of methoxy and sulfide groups raise HOMO energy. |
| LUMO Energy | Relatively Low | Aromatic ring and C-S antibonding orbitals act as electron acceptors. |
| HOMO-LUMO Gap (ΔE) | Moderately Small | Suggests high chemical reactivity and polarizability, similar to other benzyl sulfide derivatives. nih.gov |
| HOMO Localization | Primarily on the sulfur atom and π-system of the methoxy-substituted ring. | Consistent with studies on thioanisoles and substituted anisoles. mdpi.comresearchgate.net |
| LUMO Localization | Primarily on the π* orbitals of the aromatic ring. | Typical for benzene derivatives. mdpi.com |
Conformational Analysis and Energy Minima
The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis aims to identify the most stable spatial arrangements of atoms (energy minima). For this compound, the key dihedral angles determining its conformation are around the C(aryl)-CH₂-S and CH₂-S-CH₃ bonds, as well as the C(aryl)-O-CH₃ bond of the methoxy group.
Studies on thioanisole (B89551) (a close analogue) have shown that DFT methods predict the existence of multiple stable conformers, often with a non-planar (perpendicular) arrangement being the most stable, in contrast to anisole (B1667542) which favors a planar conformation. researchgate.net The rotational barrier of the methoxy group in substituted anisoles has also been a subject of detailed computational investigation, revealing two primary conformers (O-cis and O-trans) with a small energy difference between them. nih.gov The final stable conformation of this compound would result from a complex interplay of steric hindrance and electronic interactions between the methoxy and methyl sulfide groups.
| Rotational Bond | Predicted Stable Conformation | Rationale Based on Analogues |
|---|---|---|
| Ar-O (Methoxy group) | Planar or near-planar with the ring | Maximizes π-conjugation, as seen in anisole studies. researchgate.net |
| Ar-CH₂ (Benzyl group) | Likely staggered relative to the ring substituents | Minimizes steric clash. |
| CH₂-S (Thioether) | Gauche or anti conformation | Similar to simple alkyl sulfides, balancing steric and electronic effects. |
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries, vibrational frequencies (IR/Raman spectra), and NMR chemical shifts. icm.edu.pl By using functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can obtain theoretical data that closely matches experimental results. nih.govearthlinepublishers.com
For this compound, a DFT-based geometry optimization would yield precise bond lengths, bond angles, and dihedral angles for its most stable conformer. Subsequent frequency calculations would predict its vibrational spectrum, which could be used to interpret experimental IR and Raman data. For example, characteristic frequencies for C-S stretching, aromatic C-H bending, and methoxy group vibrations could be precisely assigned. Such calculations have been successfully applied to various substituted anisoles and sulfur-containing compounds. nih.govmdpi.com
| Parameter Type | Predicted Value Range | Computational Method Example |
|---|---|---|
| C(aryl)-S Bond Length | ~1.75 - 1.78 Å | B3LYP/6-311++G(d,p) |
| C(benzyl)-S Bond Length | ~1.81 - 1.84 Å | B3LYP/6-311++G(d,p) |
| C-S-C Bond Angle | ~98 - 102° | B3LYP/6-311++G(d,p) |
| C-S Stretch (Vibrational Freq.) | 650 - 750 cm⁻¹ | B3LYP/6-311++G(d,p) |
Prediction of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions by identifying transition states and calculating activation energies. digitellinc.com For this compound, several reaction types could be explored. The sulfur atom, being a nucleophilic center, can undergo S-alkylation or oxidation. The benzyl group can be involved in radical reactions or nucleophilic substitution.
Studies on the synthesis of benzyl sulfides have explored reaction mechanisms, including the direct nucleophilic attack on a sulfur atom. semanticscholar.orgrsc.orgresearchgate.net Computational modeling of such a reaction for this compound would involve locating the transition state structure for the approaching nucleophile and calculating the energy barrier for the reaction. This provides quantitative insight into reaction feasibility and kinetics. The presence of the methoxy group would influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govnih.gov An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the molecule moves, flexes, and interacts with its environment. youtube.com This is particularly useful for understanding solvation effects, conformational flexibility at different temperatures, and the transport properties of the molecule. researchgate.net Although specific MD studies on this compound are absent, simulations of related anisotropic particles and organic molecules provide a robust framework for such an investigation. arxiv.org
Quantitative Structure-Property Relationship (QSPR) Theoretical Frameworks
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or computational descriptors of molecules with their macroscopic properties. tandfonline.com These descriptors can include electronic properties (like HOMO/LUMO energies), topological indices, and geometric parameters. nih.govcapes.gov.br
For a class of compounds including this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times. researchgate.net For example, a QSPR study on aromatic compounds used descriptors such as LUMO energy (E(LUMO)) to successfully model their toxicity. nih.gov By calculating a set of molecular descriptors for this compound, its properties could be predicted based on established QSPR models for related aromatic sulfides.
| Descriptor Class | Specific Descriptor Example | Predicted Property Correlation |
|---|---|---|
| Electronic | LUMO Energy | Reactivity, Toxicity nih.gov |
| Topological | Wiener Index | Boiling Point, Viscosity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Solubility, Bioaccumulation |
| Geometric | Molecular Surface Area | Transport properties |
Advanced Computational Methodologies in Organosulfur Chemistry
The study of organosulfur compounds, including this compound, has been significantly advanced by the application of computational chemistry. These theoretical methods provide deep insights into molecular structure, reactivity, and electronic properties that can be difficult to obtain through experimental means alone. Advanced computational methodologies, particularly those rooted in quantum mechanics, are pivotal in elucidating the intricacies of sulfur-containing molecules.
A predominant method in the computational study of organosulfur compounds is Density Functional Theory (DFT). nih.gov DFT has proven to be a versatile and accurate tool for investigating a wide range of molecular properties. For instance, studies on molecules structurally related to this compound, such as methyl phenyl sulfide and other benzyl sulfides, have successfully employed DFT to determine their steric and electronic structures. pleiades.onlineresearchgate.net The choice of the functional and basis set is crucial for obtaining reliable results. Common combinations include the B3LYP functional with extended basis sets like 6-311++G(d,p), which account for electron correlation and provide a balanced description of the molecule's electronic landscape. pleiades.onlineresearchgate.netresearchgate.net
These computational approaches are used to calculate various molecular parameters. Key applications include:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in a molecule. For methyl phenyl sulfide, calculations have confirmed a coplanar orientation of the C–S–C fragment and the benzene ring as the most stable conformation. pleiades.online
Spectroscopic Properties: Predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H-NMR and ¹³C-NMR) and infrared (IR) vibrational frequencies. The General Atomic and Molecular Electronic Structure System (GAMESS) and Gaussian software packages are often used for these calculations, with methods like the Gauge-Independent Atomic Orbital (GIAO) method being standard for NMR predictions. researchgate.net
Electronic Structure Analysis: Investigating the distribution of electrons within the molecule through calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net
Reaction Mechanisms: Modeling chemical reactions to understand the pathways and transition states involved. This is particularly useful in studying reactions like C-S bond formation or the reactivity of sulfur-containing functional groups. researchgate.net Computational studies can map out the energy profiles of reactions, helping to explain experimental outcomes and predict the feasibility of new synthetic routes. escholarship.org
The table below illustrates the type of data that can be generated for a representative organosulfur compound using DFT calculations.
| Calculated Property | Value | Description |
|---|---|---|
| Optimized Bond Length (C-S) | 1.83 pm | The calculated distance between the carbon and sulfur atoms in the thioether linkage. wikipedia.org |
| Optimized Bond Angle (C-S-C) | 98.9° | The angle formed by the carbon-sulfur-carbon atoms. |
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. researchgate.net |
| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. researchgate.net |
| HOMO-LUMO Gap | 5.4 eV | The energy difference between the HOMO and LUMO, indicating chemical stability. researchgate.net |
| Calculated ¹³C-NMR Shift (S-CH₃) | 15.5 ppm | Predicted chemical shift for the methyl carbon attached to the sulfur atom. researchgate.net |
| Calculated ¹H-NMR Shift (S-CH₃) | 2.5 ppm | Predicted chemical shift for the protons of the methyl group attached to the sulfur atom. researchgate.net |
Specialized Applications and Material Science Perspectives Non Prohibited
Role as a Synthetic Building Block in Fine Chemical Synthesis
3-Methoxybenzyl methyl sulfide (B99878) serves as a versatile building block in fine chemical synthesis. The most common synthetic route to this and similar thioethers involves the nucleophilic substitution (SN2) reaction between a benzyl (B1604629) halide and a thiolate. Specifically, 3-methoxybenzyl chloride or bromide can be reacted with sodium thiomethoxide to yield 3-Methoxybenzyl methyl sulfide. This reaction is analogous to the Williamson ether synthesis and is a fundamental transformation in organosulfur chemistry. masterorganicchemistry.com
Once formed, the compound can undergo further transformations. The thioether linkage is susceptible to oxidation, allowing for the controlled synthesis of the corresponding sulfoxide (B87167) and sulfone. For instance, biocatalytic oxidation of this compound can produce (S)-sulfoxide with high enantiomeric excess, highlighting its utility in asymmetric synthesis. thieme-connect.de These oxidized derivatives are important intermediates in medicinal chemistry and materials science. The benzyl group can also be subject to various aromatic substitution reactions, allowing for the introduction of additional functional groups. Its role is similar to that of the parent compound, benzyl methyl sulfide, which is widely used as a reagent and intermediate in diverse organic syntheses. xinchem.com
Precursors for Advanced Functional Materials
The structural features of this compound, namely the polarizable sulfur atom and the aromatic ring, make it a candidate for incorporation into advanced functional materials.
Sulfur-containing polymers are a significant class of materials known for their unique optical, mechanical, and thermal properties. rsc.org These polymers, which include poly(thioether)s and poly(sulfide)s, are synthesized through various methods, such as thiol-ene additions and multicomponent polymerizations. wiley-vch.degoogle.com
While the direct polymerization of this compound has not been extensively documented, it can be considered a model compound or a potential precursor for monomers. To be used in polymerization, the molecule would need to be functionalized with at least one other reactive group, such as a vinyl, epoxy, or halide group. The incorporation of the thioether moiety into a polymer backbone can enhance properties like refractive index, metal ion coordination, and thermal stability. rsc.org Research into dynamic covalent polymers utilizing elemental sulfur also points to the broad potential of sulfur-based chemistry in creating advanced, self-healing, and reprocessable materials. cjps.org
Organic π-conjugated materials are crucial for next-generation optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). acs.org The inclusion of sulfur atoms in these materials is a common strategy to tune their electronic and photophysical properties. Thiophene-based materials, for example, are widely used due to sulfur's ability to lower HOMO/LUMO energy levels and promote intermolecular interactions. acs.orgthieme-connect.com
Although there is no specific research detailing the use of this compound in OLEDs, its fundamental components—an aromatic ring and a thioether group—are relevant to the design of such materials. The thioether linkage can influence charge transport and molecular packing in the solid state. The compound could potentially serve as a building block for more complex molecules or as a high-boiling point solvent or additive during the processing of thin films for optoelectronic devices. uniss.it
Thioether-based ligands play a critical role in the synthesis and stabilization of metal nanoparticles, which are used as catalysts in a wide range of chemical reactions. mdpi.com Unlike thiols, which form strong, often passivating bonds with metal surfaces, thioethers exhibit a less aggressive interaction. This allows them to act as effective stabilizers that prevent nanoparticle aggregation while leaving the metal surface accessible for catalysis. mdpi.com
This compound can function as a monodentate ligand for metal nanoparticles (e.g., gold, palladium, platinum). mdpi.com The sulfur atom coordinates to the metal surface, while the 3-methoxybenzyl group extends outwards, influencing the nanoparticle's solubility, stability, and interaction with reactants. mdpi.comresearchgate.net The use of thioether ligands like this offers a method to control the size, morphology, and surface chemistry of nanocatalysts, thereby tuning their catalytic activity and selectivity. researchgate.net The development of hybrid ligands, such as those combining N-heterocyclic carbenes (NHCs) with thioethers, further demonstrates the versatility of this functional group in creating stable and highly selective nanocatalysts. researchgate.net
Analytical Standards and Reference Material Development
In analytical chemistry, reference materials are essential for method validation, calibration, and quality control. For a compound to be used as a reference standard, it must be highly pure and well-characterized. While this compound is commercially available from various suppliers, it is not currently listed as a primary reference standard by major organizations like the United States Pharmacopeia (USP).
However, the closely related compound, Benzyl methyl sulfide, is available as a USP Reference Standard, which is used for specified quality tests and assays. nih.gov This indicates that a pathway exists for developing substituted benzyl sulfides as reference materials should a need arise. Such a need could be driven by its use in a regulated product (e.g., as a flavoring agent or pharmaceutical intermediate) or its identification as a significant impurity or metabolite.
Applications in Industrial Chemical Processes
Detailed information on specific large-scale industrial processes involving this compound is not widely available in public literature. Its applications are likely confined to smaller-scale, specialized syntheses.
However, the industrial use of its parent compound, Benzyl methyl sulfide, provides significant context. Benzyl methyl sulfide is widely employed as a flavoring agent in the food industry, particularly to impart beef and chicken flavors to meat products and snacks. nih.govdatahorizzonresearch.com It has been approved for this use by regulatory bodies such as the U.S. FDA. datahorizzonresearch.com This established application suggests that substituted derivatives like this compound could have potential as specialty aroma chemicals or flavor modifiers, where the methoxy (B1213986) group would alter its organoleptic properties.
Table of Physicochemical Properties
Below is a comparison of the known properties of this compound and the related compound, Benzyl methyl sulfide.
| Property | This compound | Benzyl methyl sulfide |
| CAS Number | 24807-52-1 aksci.com | 766-92-7 xinchem.com |
| Molecular Formula | C₉H₁₂OS | C₈H₁₀S xinchem.com |
| Molar Mass | 168.25 g/mol | 138.23 g/mol xinchem.com |
| Appearance | Data not available | Colorless to light yellow liquid xinchem.com |
| Boiling Point | Data not available | 195-198 °C xinchem.com |
| Refractive Index | Data not available | n20/D 1.562 xinchem.com |
Environmental Transformation Mechanisms of Aryl Alkyl Thioethers
Abiotic Degradation Pathways and Mechanisms
Abiotic degradation encompasses the chemical transformation of a compound without the involvement of living organisms. For aryl alkyl thioethers, the primary abiotic degradation pathways are photolysis and oxidation.
Photolysis: This process involves the degradation of a chemical due to the absorption of light energy. Aryl alkyl thioethers, possessing aromatic rings, can absorb ultraviolet (UV) radiation from sunlight. This absorption can excite the molecule to a higher energy state, potentially leading to the cleavage of chemical bonds. The C-S (carbon-sulfur) bond in thioethers is susceptible to photolytic cleavage, which could lead to the formation of various radical species. For 3-Methoxybenzyl methyl sulfide (B99878), this could result in the formation of a 3-methoxybenzyl radical and a methylthio radical. These highly reactive intermediates would then undergo further reactions with other environmental components.
Oxidation Mechanisms in Environmental Matrices: Oxidation is a key transformation pathway for thioethers in the environment, occurring in water, soil, and the atmosphere. The sulfur atom in a thioether is susceptible to oxidation, leading to the formation of sulfoxides and subsequently sulfones. This transformation significantly alters the physicochemical properties of the parent compound, generally increasing its water solubility and reducing its volatility.
In the case of 3-Methoxybenzyl methyl sulfide, oxidation would proceed as follows:
Formation of 3-Methoxybenzyl methyl sulfoxide (B87167): The initial oxidation product, where one oxygen atom is added to the sulfur atom.
Formation of 3-Methoxybenzyl methyl sulfone: Further oxidation of the sulfoxide results in the addition of a second oxygen atom to the sulfur atom.
These oxidation reactions can be initiated by various oxidants present in the environment, such as hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters. The presence of photosensitizers, like dissolved organic matter, can accelerate these photo-oxidation processes. Spontaneous oxidation at the air-water interface has also been noted as a potential degradation pathway for thioethers.
| Parent Compound | Abiotic Pathway | Primary Transformation Products | Secondary Transformation Products |
| This compound | Photolysis | 3-Methoxybenzyl radical, Methylthio radical | Further reaction products |
| This compound | Oxidation | 3-Methoxybenzyl methyl sulfoxide | 3-Methoxybenzyl methyl sulfone |
Biotransformation Mechanisms
Biotransformation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a critical process in the environmental fate of many organic pollutants, including aryl alkyl thioethers.
Microbial Degradation Pathways (non-human): A diverse range of bacteria and fungi possess the enzymatic machinery to degrade aryl alkyl thioethers. The primary mechanism of microbial attack on these compounds is oxidation.
S-Oxidation: Similar to abiotic oxidation, microorganisms can enzymatically oxidize the sulfur atom of thioethers to form sulfoxides and sulfones. This is often mediated by monooxygenase enzymes, such as cytochrome P450 monooxygenases (CYPs) and flavin-containing monooxygenases (FMOs). These enzymes are widespread in microorganisms and play a crucial role in the detoxification of foreign compounds.
Side-Chain Oxidation: In addition to S-oxidation, the alkyl and aryl moieties of the molecule can also be targeted by microbial enzymes. For this compound, this could involve:
O-Demethylation: Cleavage of the methoxy (B1213986) group on the benzene (B151609) ring to form a hydroxyl group, yielding 3-hydroxybenzyl methyl sulfide.
Hydroxylation of the Aromatic Ring: Addition of a hydroxyl group to the benzene ring.
Oxidation of the Methyl Group: The methyl sulfide group could be oxidized to a hydroxymethyl sulfide and further to a carboxylic acid.
Following these initial enzymatic attacks, the molecule can be further broken down, potentially leading to ring cleavage and complete mineralization to carbon dioxide, water, and sulfate.
| Parent Compound | Microorganism Type | Primary Metabolic Reaction | Key Metabolites |
| Aryl Alkyl Thioethers | Bacteria, Fungi | S-Oxidation | Aryl alkyl sulfoxides, Aryl alkyl sulfones |
| This compound | Bacteria, Fungi | O-Demethylation | 3-Hydroxybenzyl methyl sulfide |
| This compound | Bacteria, Fungi | Aromatic Hydroxylation | Hydroxylated derivatives |
Methodologies for Studying Environmental Fate Pathways
A variety of methodologies are employed to investigate the environmental transformation of chemicals like this compound. These studies are often guided by standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.
Laboratory Simulation Studies:
Hydrolysis Studies: To assess the potential for abiotic degradation in water, hydrolysis studies are conducted at different pH values (typically 4, 7, and 9) in sterile buffer solutions. The concentration of the test substance is monitored over time to determine its hydrolysis rate.
Photolysis Studies: The susceptibility of a compound to degradation by sunlight is evaluated in aqueous photolysis studies. A solution of the compound is exposed to a light source that simulates natural sunlight, and the rate of degradation is measured. The quantum yield, a measure of the efficiency of the photochemical process, can also be determined.
Biodegradation Studies: A range of tests are available to assess the biodegradability of a chemical by microorganisms. These include screening tests for ready biodegradability (e.g., OECD 301 series) and simulation tests that mimic environmental compartments like surface water, sediment, or soil (e.g., OECD 308, 309). In these studies, the test compound is incubated with a microbial inoculum, and its disappearance and the formation of transformation products are monitored.
Analytical Techniques:
The identification and quantification of the parent compound and its transformation products are crucial for understanding degradation pathways. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the parent compound from its metabolites in complex environmental matrices. nih.gov
Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), is a powerful tool for identifying and confirming the structure of transformation products. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions of unknown metabolites.
Kinetic Modeling:
The data generated from these studies are used to determine degradation kinetics, such as the half-life of the compound in different environmental compartments. This information is essential for environmental risk assessment, as it helps to predict the persistence and potential for exposure to the chemical and its transformation products.
| Methodology | Purpose | Key Parameters Measured | Analytical Techniques |
| OECD 301 (Ready Biodegradability) | To assess the potential for rapid and complete biodegradation. | CO2 evolution, O2 consumption, or DOC removal. | Respirometry, DOC analysis. |
| OECD 111 (Hydrolysis as a Function of pH) | To determine the rate of abiotic degradation in water. | Disappearance of parent compound. | HPLC, GC. |
| OECD 316 (Phototransformation in Water) | To determine the rate of degradation by sunlight in water. | Disappearance of parent compound, identification of photoproducts. | HPLC-UV, LC-MS, GC-MS. |
| Simulation Tests (e.g., OECD 308, 309) | To study degradation and transformation in specific environmental compartments. | Degradation half-life (DT50), formation and decline of metabolites. | LC-MS/MS, HRMS. |
Future Research Directions and Unexplored Avenues
Development of Novel and More Sustainable Synthetic Routes
Traditional syntheses of unsymmetrical thioethers like 3-methoxybenzyl methyl sulfide (B99878) often rely on Williamson ether synthesis analogues, which may involve harsh reagents and generate significant waste. Future research should focus on developing more sustainable and efficient synthetic protocols.
Emerging strategies in organic synthesis offer promising alternatives. Visible-light photocatalysis, for instance, enables the formation of carbon-sulfur bonds under mild conditions. researchgate.netbeilstein-journals.org Protocols using photocatalysts like eosin (B541160) Y or ruthenium complexes can activate precursors such as aryl diazonium salts or aryl halides to react with thiols or their surrogates. beilstein-journals.org Another green approach is electrochemical synthesis, which uses electric current to drive reactions, avoiding the need for chemical oxidants or reductants and minimizing waste. researchgate.netresearchgate.net Research into the electrochemical coupling of a 3-methoxybenzyl precursor with a methylthio source could provide a highly efficient and environmentally benign route.
Furthermore, the use of earth-abundant transition metal catalysts, such as copper, nickel, and iron, is a key area of sustainable chemistry. researchgate.netnih.gov Developing catalytic systems that can mediate the cross-coupling of readily available starting materials, like 3-methoxybenzyl alcohol and a methylthiolating agent, would represent a significant advance over classical methods. nih.govresearchgate.net A comparison of potential modern synthetic routes is presented in Table 1.
| Synthetic Strategy | Potential Precursors | Key Advantages | Catalyst/Mediator Example |
| Photocatalysis | 3-Methoxybenzyl halide + Methyl thiol | Mild reaction conditions, high functional group tolerance, powered by light. beilstein-journals.org | Ruthenium or Iridium complexes, Organic dyes (Eosin Y). beilstein-journals.org |
| Electrosynthesis | 3-Methoxybenzylazo sulfone + Dimethyl disulfide | Avoids chemical oxidants/reductants, high selectivity, scalable. researchgate.netresearchgate.net | Transition metal-free (driven by electric current). researchgate.net |
| Transition Metal Catalysis | 3-Methoxybenzyl alcohol + Methyl thiol | High atom economy, use of non-activated precursors, mild conditions. nih.gov | Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). nih.gov |
| C-S Bond Activation | 3-Methoxybenzyl sulfonium (B1226848) salt + Thiosulfonate | Transition metal-free, broad substrate scope. organic-chemistry.orgnih.gov | Zinc metal. organic-chemistry.orgnih.gov |
Exploration of Unconventional Reactivity Patterns
Beyond its role as a stable product, the thioether linkage in 3-methoxybenzyl methyl sulfide offers opportunities for exploring novel reactivity. A significant frontier in organosulfur chemistry is the selective activation of C–S bonds, which are typically robust. nih.govacs.org Transition-metal catalysts could be developed to cleave the benzyl-sulfur or methyl-sulfur bond, enabling the use of this compound as a synthon for introducing either the 3-methoxybenzyl or the methylthio group into new molecules. Recent studies have shown zinc-mediated cross-electrophile coupling of benzyl (B1604629) sulfonium salts via C-S bond activation as a viable strategy. organic-chemistry.orgnih.gov
Furthermore, the sulfide moiety can be a locus for radical-based transformations. Photocatalysis can generate thiyl radicals from thioethers, which can participate in various coupling reactions. beilstein-journals.org Investigating the photoredox behavior of this compound could uncover new pathways for C-C or C-heteroatom bond formation. Additionally, direct C-H bond activation at the benzylic position, adjacent to the sulfur atom, presents another exciting avenue. researchgate.netresearchgate.net Methods that selectively functionalize this position would provide a powerful tool for elaborating the molecular structure.
Advancements in Computational Modeling for Complex Systems
Computational chemistry provides indispensable tools for predicting and understanding chemical behavior. For this compound, density functional theory (DFT) and other modeling techniques can be applied to several unexplored areas. rsc.orgnih.gov Future research could focus on building detailed computational models to predict its reactivity in the novel catalytic systems described above. For example, DFT calculations can elucidate the mechanisms of C–S bond activation by different transition metals, helping to design more efficient catalysts. rsc.org
Automated computational workflows can be developed to screen the potential reactivity of this compound with a wide range of reactants under various conditions. nih.govresearchgate.net This high-throughput screening could rapidly identify promising new reactions before they are attempted in the lab. Machine learning models, trained on experimental and computational data from other organosulfur compounds, could also predict properties and reactivity, including site-selectivity in complex reactions. rsc.org Such models could guide experimental design by highlighting the most promising avenues for exploration.
Integration into Emerging Fields of Chemistry and Materials Science
The structural motifs within this compound make it a potential building block for advanced materials. Thioethers are known to be useful in polymer science, where they can impart flexibility, oxidative resistance, and metal-binding capabilities to polymer backbones. rsc.orgrsc.org Future research could explore the synthesis of polymers incorporating the this compound unit. For instance, it could be functionalized and polymerized to create novel polythioethers. These materials could find applications as polymer electrolytes in batteries or as responsive materials, since thioethers can be oxidized to sulfoxides and sulfones, changing their polarity and physical properties. rsc.orgrsc.orgacs.org
The thioether group's ability to coordinate with metal ions also suggests applications in designing sensors or scavenging materials for heavy metals. rsc.org Furthermore, the principles of thiol-ene and thiol-yne "click" chemistry, which form thioether linkages, could be adapted to use precursors of this compound in creating complex polymer architectures, such as hydrogels or functional coatings. researchgate.net
Design of New Analytical Methodologies for Detection and Quantification (focused on chemical method development)
Developing novel chemical methods for the selective detection and quantification of specific organosulfur compounds is a continuous challenge. Future research could focus on creating chemosensors that specifically recognize the this compound structure. This could involve designing a host molecule with a cavity complementary to the target, linked to a fluorescent reporter. The high affinity of sulfur for certain metals like mercury or copper could be exploited, where binding of the thioether to a metal-fluorophore complex modulates the fluorescence signal. mdpi.commdpi.comresearchgate.net
Another avenue is the development of new derivatization strategies for enhanced analysis by mass spectrometry. unipd.itnih.gov A chemical reagent could be designed to react selectively with the sulfide moiety of this compound, attaching a tag that improves ionization efficiency or allows for specific fragmentation patterns in tandem mass spectrometry. nih.govnih.gov This would enable highly sensitive and selective quantification in complex matrices, moving beyond generic methods for thiol or sulfide detection.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 3-Methoxybenzyl methyl sulfide?
- Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, 3-Methoxybenzyl chloride (a common precursor) can react with methyl mercaptan (CH₃SH) or a thiolate salt under basic conditions. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize byproducts. Purification via column chromatography using hexane/ethyl acetate gradients is recommended to isolate the product . Retrosynthetic analysis tools, such as AI-driven platforms, can predict feasible routes by referencing databases like Reaxys or Pistachio .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the methoxy (-OCH₃) and methyl sulfide (-SCH₃) groups. Compare with spectral libraries (e.g., NIST Chemistry WebBook) .
- GC-MS : Analyze purity and detect volatile impurities. Electron ionization (EI) at 70 eV provides reproducible fragmentation patterns.
- FT-IR : Identify functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for methoxy, C-S stretching at ~700 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the sulfide group. Avoid prolonged exposure to light or moisture, which may hydrolyze the methoxy group. Use desiccants in storage containers .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Waste Disposal : Neutralize residual sulfide compounds with oxidizing agents (e.g., hydrogen peroxide) before disposal. Follow EPA guidelines for sulfonate waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenolysis steps.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in substitution reactions.
- In Situ Monitoring : Use TLC or inline IR to track intermediate formation and adjust reaction times .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for sulfide oxidation or electrophilic aromatic substitution. Software like Gaussian or ORCA can predict regioselectivity.
- AI-Driven Synthesis Platforms : Tools like Pistachio or Reaxys suggest feasible pathways by cross-referencing analogous reactions (e.g., methoxybenzyl chloride derivatives) .
Q. How do electronic effects of the methoxy group influence sulfonation or oxidation pathways?
- Methodological Answer :
- Electron-Donating Effects : The methoxy group activates the benzene ring toward electrophilic substitution (e.g., sulfonation at the para position).
- Oxidation Studies : Use H₂O₂ or mCPBA to oxidize the sulfide to sulfoxide or sulfone. Monitor kinetics via HPLC to compare reactivity with non-methoxy analogs .
Q. How can contradictory spectroscopic data in literature be resolved for derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
